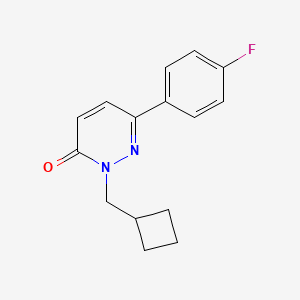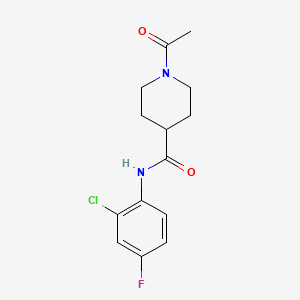![molecular formula C15H17BrN4O B15116295 5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116295.png)
5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperazine moiety substituted with a 3-methoxyphenyl group. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 5-bromopyrimidine and 3-methoxyphenylpiperazine.
Coupling Reaction: The key step involves the coupling of 5-bromopyrimidine with 3-methoxyphenylpiperazine under suitable reaction conditions. This is often achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (e.g., 100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and process intensification techniques to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety, to form corresponding oxidized or reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride are used under mild conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis is carried out using sodium hydroxide.
Major Products Formed
Substitution Products: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Products: Oxidized or reduced forms of the piperazine moiety.
Hydrolysis Products: Corresponding hydrolysis products, such as carboxylic acids or amines.
科学研究应用
5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and psychiatric disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in key biological processes, such as kinases and proteases.
Modulate Receptors: It can bind to and modulate the activity of specific receptors, such as serotonin and dopamine receptors, which are implicated in neurological and psychiatric disorders.
Affect Signaling Pathways: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Lacks the 3-methoxyphenyl group but shares the pyrimidine and piperazine core structure.
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine: Similar structure with an additional methoxy group on the pyrimidine ring.
2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine: Lacks the bromine atom but retains the 3-methoxyphenyl and piperazine moieties.
Uniqueness
5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of both the bromine atom and the 3-methoxyphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in various biological applications.
属性
分子式 |
C15H17BrN4O |
|---|---|
分子量 |
349.23 g/mol |
IUPAC 名称 |
5-bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17BrN4O/c1-21-14-4-2-3-13(9-14)19-5-7-20(8-6-19)15-17-10-12(16)11-18-15/h2-4,9-11H,5-8H2,1H3 |
InChI 键 |
UBPGKGAAEPHGGE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=C(C=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B15116217.png)
![6-cyclopropyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116220.png)
![3-fluoro-2-methyl-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15116226.png)
![1-(4-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15116233.png)
![3-Bromo-4-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15116240.png)
![[2-(7-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15116244.png)
![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116249.png)



![{2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol](/img/structure/B15116276.png)
![3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15116282.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116310.png)
![1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B15116322.png)
